molecular formula C14H11ClF2 B8203920 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene

Cat. No.: B8203920
M. Wt: 252.68 g/mol
InChI Key: LOUYZXGNSKPZCY-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorophenylacetic acid and 2,4-difluorobenzene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Friedel-Crafts alkylation reaction, where 4-chlorophenylacetic acid is reacted with 2,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a temperature range of 80-100°C to facilitate the reaction.

Chemical Reactions Analysis

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents such as nitro groups (NO2) using nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Scientific Research Applications

Chemistry

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. Researchers utilize this compound to explore new synthetic pathways and develop novel materials.

Biology

The compound has been investigated for its biological activity , particularly in the context of cellular signaling and antimicrobial properties. Studies have indicated that it may interact with various biomolecules, influencing cellular processes such as proliferation and apoptosis.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical candidate . Its halogenated structure is known to enhance the binding affinity to biological targets, making it a subject of interest in drug design and development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth through mechanisms such as apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Caspase-dependent apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Reactive oxygen species generation

This data suggests that the compound could be a valuable candidate for further development in cancer therapies.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, demonstrating significant inhibition zones.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa18

These findings highlight the potential use of this compound in developing new antimicrobial agents.

Future Research Directions

Future investigations should focus on:

  • Detailed pharmacokinetic studies to understand absorption and metabolism.
  • Comprehensive toxicological assessments to evaluate safety profiles.
  • In vivo studies to assess therapeutic efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to inhibition or activation of these targets.

    Pathways: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-chlorophenyl)-2,4-difluorobenzene and 1-(1-(4-chlorophenyl)ethyl)-2,4-dichlorobenzene share structural similarities but differ in their substituents.

    Uniqueness: The presence of both chlorophenyl and difluorobenzene groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.

Biological Activity

1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a unique structure characterized by a chlorophenyl group and two fluorine atoms on a difluorobenzene ring. This configuration enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Pseudomonas aeruginosa : Demonstrated significant inhibition at concentrations as low as 4 µg/mL.
  • Staphylococcus aureus : Comparable activity to established antibiotics such as chloramphenicol and orbifloxacin.

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound's fluorine substituents contribute to its enhanced antimicrobial efficacy .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Its mechanism involves the modulation of specific molecular targets related to cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer models .

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms is believed to facilitate binding affinity and selectivity towards these targets, enhancing the compound's therapeutic potential .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of fluorinated compounds found that those with a 2,4-difluorophenyl group exhibited superior activity against Gram-positive and Gram-negative bacteria. The study highlighted that the compound's structure significantly influenced its bacteriostatic effects .

Study 2: Anticancer Potential

In another investigation focusing on the anticancer effects of structurally similar compounds, researchers observed that certain derivatives inhibited cell proliferation in breast cancer cell lines. The findings suggested a potential pathway involving apoptosis induction and cell cycle arrest .

Research Applications

Application AreaDescription
Chemistry Used as a building block for synthesizing complex organic molecules.
Biology Investigated for antimicrobial and anticancer properties.
Medicine Explored as a lead compound for drug discovery targeting specific diseases.
Industry Employed in producing specialty chemicals and agrochemicals.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)ethyl]-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2/c1-9(10-2-4-11(15)5-3-10)13-7-6-12(16)8-14(13)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUYZXGNSKPZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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